molecular formula C11H18NO+ B1211171 Candicine CAS No. 6656-13-9

Candicine

Cat. No. B1211171
CAS RN: 6656-13-9
M. Wt: 180.27 g/mol
InChI Key: PTOJXIKSKSASRB-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Candicine is produced by Streptomyces ZYJ-6 . The process of enhancing candicidin biosynthesis involves medium optimization and pH stepwise control strategy . The optimal pH for cell growth and candicidin biosynthesis were found to be 6.8 and 7.8, respectively . The pH stepwise control strategy (pH 6.8–7.8) combined the advantages of pH 6.8 and pH 7.8 and avoided precursor limitation in pH 6.8 and 7.8 .


Molecular Structure Analysis

The dominant chemical characteristics of candicine are that it is a quaternary ammonium salt and a phenol . The quaternary ammonium cation is found in association with different anions, forming the corresponding salts .


Chemical Reactions Analysis

The dominant chemical characteristics of candicine are that it is a quaternary ammonium salt and a phenol . The quaternary ammonium cation is found in association with different anions, forming the corresponding salts .


Physical And Chemical Properties Analysis

Candicine has a molecular weight of 180.27 g/mol . It is a quaternary ammonium salt and a phenol . The quaternary ammonium cation is found in association with different anions, forming the corresponding salts .

Scientific Research Applications

Neuromuscular Blockade Research

Candicine has been studied for its effects on neuromuscular transmission. Due to its toxic nature after parenteral administration, it can induce symptoms of neuromuscular blockade. This makes it a compound of interest in understanding the pathways and potential treatments for neuromuscular diseases .

Alkaloid Studies in Plants

As an alkaloid found in a variety of plants, including cacti and barley, Candicine is significant in botanical studies. It helps in understanding the role of alkaloids in plant defense mechanisms and their ecological interactions .

Toxicology and Safety Profiling

Candicine’s toxicological properties are important for safety assessments. Research into its toxicity levels and effects can contribute to the development of safety guidelines for handling and exposure to this compound .

Pharmacological Properties

The pharmacological profile of Candicine is of interest due to its structural similarity to tyramine. Studies on its pharmacodynamics and pharmacokinetics can provide insights into the development of new drugs with similar structures .

Effects on Aquatic Organisms

Research on Candicine’s effects on brine shrimp can provide valuable information on the compound’s impact on aquatic life. This is crucial for environmental risk assessments and understanding the compound’s ecological footprint .

Antimicrobial Activity

Candicine’s potential antimicrobial activity, particularly against fungi, is a field of interest. Understanding its mechanism of action can lead to the development of new antifungal agents or treatments for fungal infections .

Chemical Synthesis and Derivatives

The synthesis of Candicine and its derivatives is a key area of research. Synthetic pathways can be explored to produce Candicine and its analogs for various scientific applications .

Biochemical Research

Candicine’s role as a quaternary ammonium salt makes it a subject of biochemical research. Its interactions with biological membranes and enzymes are studied to understand the biochemical processes involving similar compounds .

Safety and Hazards

The safety data sheet for Candicine can be found on the ECHEMI website .

Future Directions

There are several future directions for the study of Candicine. One is the development of alternative drugs that are more efficient and tolerant than those traditional already in use . The identification of new substances with potential antifungal effect at low concentrations or in combination is also a possibility . Another direction is the exploration of innovative mRNA delivery systems, including lipid, polymer-based nanoparticle, exosomes and peptide transduction domains .

properties

IUPAC Name

2-(4-hydroxyphenyl)ethyl-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-12(2,3)9-8-10-4-6-11(13)7-5-10/h4-7H,8-9H2,1-3H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOJXIKSKSASRB-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18NO+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80901642
Record name Candicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80901642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6656-13-9, 3761-58-8
Record name Candicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6656-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Candicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006656139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Candicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80901642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Candicine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V2TJ5H9Z8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Candicine
Reactant of Route 2
Reactant of Route 2
Candicine
Reactant of Route 3
Reactant of Route 3
Candicine
Reactant of Route 4
Reactant of Route 4
Candicine
Reactant of Route 5
Reactant of Route 5
Candicine
Reactant of Route 6
Reactant of Route 6
Candicine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.